N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide: is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring, a trifluoromethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the trifluoromethyl group. One common synthetic route includes the reaction of 1-methylpiperidin-4-amine with 6-(trifluoromethyl)pyridine-3-carboxylic acid chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is studied for its potential biological activity. It has been investigated for its effects on various biological targets, including enzymes and receptors.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Cyclopropyl-N-(1-methylpiperidin-4-yl)-1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxamide
N-(4-(4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl
Uniqueness: N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its trifluoromethyl group, in particular, enhances its reactivity and binding affinity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-19-6-4-10(5-7-19)18-12(20)9-2-3-11(17-8-9)13(14,15)16/h2-3,8,10H,4-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWMJRSZIYJQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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